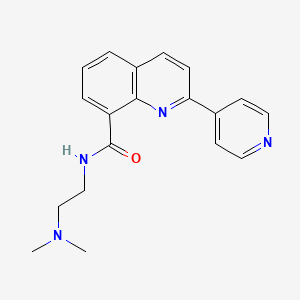

N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide

Description

N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide is a synthetic quinoline derivative characterized by a dimethylaminoethyl carboxamide group at the 8-position of the quinoline core and a 4-pyridinyl substituent at the 2-position. The dimethylaminoethyl side chain enhances solubility and may influence receptor binding through its basic amine functionality, while the 4-pyridinyl group contributes to π-π stacking interactions with biological targets .

Properties

CAS No. |

107027-15-6 |

|---|---|

Molecular Formula |

C19H20N4O |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-pyridin-4-ylquinoline-8-carboxamide |

InChI |

InChI=1S/C19H20N4O/c1-23(2)13-12-21-19(24)16-5-3-4-15-6-7-17(22-18(15)16)14-8-10-20-11-9-14/h3-11H,12-13H2,1-2H3,(H,21,24) |

InChI Key |

CVJJKNLEWZRKFT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC2=C1N=C(C=C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Pyridine Ring: This step might involve coupling reactions such as the Suzuki or Heck reaction to attach the pyridine ring to the quinoline core.

Attachment of the Dimethylaminoethyl Side Chain: This can be done through nucleophilic substitution reactions where the dimethylaminoethyl group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyridine rings.

Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide could have various applications in scientific research:

Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

Biology: Potential use in studying biological pathways or as a fluorescent probe.

Medicine: Possible applications in drug discovery, particularly for targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide would depend on its specific biological target. Generally, such compounds might interact with DNA, proteins, or enzymes, altering their function. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Compound A : N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride

- Substituents: 4-hydroxyquinoline core, 3-dimethylaminopropyl carboxamide.

- Molecular Formula : C₁₅H₂₀ClN₃O₂.

- Molecular Weight : 309.79 g/mol.

- Key Differences : The hydroxy group at the 4-position may enhance hydrogen bonding with targets, while the longer propyl chain in the carboxamide could alter pharmacokinetics compared to the ethyl chain in the target compound .

Compound B : 7-Chloro-8-methyl-N-(4-methylcyclohexyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

- Substituents : 7-chloro, 8-methyl, 4-methylcyclohexyl carboxamide.

- Molecular Formula : C₂₃H₂₄ClN₃O.

- Molecular Weight : 393.92 g/mol.

- The 4-methylcyclohexyl carboxamide introduces conformational rigidity, which may affect binding specificity .

Compound C : N-(2-Ethoxyphenyl)-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide

- Substituents : 8-methyl, 2-pyridinyl, 2-ethoxyphenyl carboxamide.

- Molecular Formula : C₂₄H₂₂N₃O₂.

- Key Differences : The ethoxyphenyl group introduces aromatic electron-donating effects, possibly enhancing interactions with hydrophobic binding pockets. The pyridin-2-yl substituent (vs. 4-pyridinyl) alters spatial orientation, impacting target engagement .

Comparative Data Table

Biological Activity

N-(2-(Dimethylamino)ethyl)-2-(4-pyridinyl)-8-quinolinecarboxamide, commonly referred to as a quinoline derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinoline core and a dimethylaminoethyl side chain, contributing to its potential pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H20N4O

- Molecular Weight : 320.396 g/mol

- Structure : The compound features a quinoline ring system substituted with a carboxamide and a dimethylamino group, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

- Neurotransmitter Interaction : It could modulate neurotransmitter receptors in the brain, affecting neuronal signaling pathways and potentially offering neuroprotective benefits.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, have significant anticancer activity. For instance:

- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 0.072 ± 0.009 μg/mL against Mycobacterium tuberculosis, indicating potent activity that could be extrapolated to cancer models as well .

Antimicrobial Activity

The compound may also possess antimicrobial properties due to its interaction with bacterial processes:

- Potential Antibacterial Effects : Preliminary assessments suggest that it could inhibit bacterial growth, although specific studies are needed to confirm these effects.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is significantly influenced by their structural modifications. A comparison of various derivatives highlights the importance of substitution patterns:

| Compound | Substituent | Biological Activity |

|---|---|---|

| DACA | Methyl | Moderate Antitumor |

| 8-Chloro-DACA | Chlorine | Enhanced Topoisomerase Inhibition |

| This compound | Dimethylaminoethyl | Potent Anticancer Activity |

Case Studies and Research Findings

- Antitumor Activity : In a study examining the effects of various quinoline derivatives on cancer cell lines, this compound exhibited significant cytotoxicity, supporting its development as an anticancer agent.

- DNA Intercalation : The compound's structure allows it to intercalate into DNA, which is crucial for its mechanism as a topoisomerase inhibitor. This property enhances its potential as an antitumor agent by disrupting DNA replication in cancer cells.

- High Throughput Screening (HTS) : A high-throughput screening assay identified several compounds with over 90% inhibition against M. tuberculosis, suggesting that similar methods could be employed for anticancer screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.